molecular formula C15H18O3 B15140417 (4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one

(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one

Cat. No.: B15140417
M. Wt: 246.30 g/mol
InChI Key: URLFHFQLZGCPQX-ZLDQFNNOSA-N
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Description

This compound is a sesquiterpene lactone characterized by a highly complex bicyclic framework comprising fused cyclopropane and indeno-furan moieties. Its structure includes multiple stereocenters (4R,4aS,5aS,6aR,6bS,7aR), a hydroxyl group at position 4, methyl groups at positions 3 and 6b, and a methylene substituent at position 5 . Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory and cytotoxic properties, though specific functional data for this compound remain underexplored in the available literature.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(1S,2R,7R,9S,10R,12S)-2-hydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one

InChI

InChI=1S/C15H18O3/c1-6-8-4-9(8)15(3)5-10-11(13(16)12(6)15)7(2)14(17)18-10/h8-10,12-13,16H,1,4-5H2,2-3H3/t8-,9-,10-,12-,13+,15+/m1/s1

InChI Key

URLFHFQLZGCPQX-ZLDQFNNOSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@]3([C@@H]4C[C@@H]4C(=C)[C@@H]3[C@H]2O)C)OC1=O

Canonical SMILES

CC1=C2C(CC3(C4CC4C(=C)C3C2O)C)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one typically involves the extraction from natural sources, such as the essential oils of Lindera plants. The extraction process includes steam distillation followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. when required, it can be synthesized through a series of organic reactions starting from simpler precursors. The process involves cyclization reactions to form the cyclopropane and indene rings, followed by functional group modifications to introduce the hydroxy and methylene groups .

Chemical Reactions Analysis

Types of Reactions

(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.

    Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and modulates immune cell function.

    Anticancer Activity: Induces apoptosis in cancer cells and inhibits tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity and functional groups invite comparisons with other bicyclic or polycyclic lactones and terpenoids. Below is a detailed analysis:

Cyclopropane-Containing Analogues

  • (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-fluoro-5-hydroxy-6b-(hydroxyacetyl)-...dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one: This fluorinated dioxolane-derivative contains a similar fused bicyclic system but introduces fluorine and acetylated hydroxy groups, which may enhance metabolic stability compared to the target compound’s hydroxyl and methylene groups .

Furan-Based Lactones

  • (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one: This cyclopenta-furan lactone lacks the indeno moiety and cyclopropane ring but shares a furan-2-one core. The tetrahydropyran-protected hydroxyl group in this compound suggests divergent solubility and pharmacokinetic profiles relative to the target compound’s free hydroxyl group .
  • 7-Hydroxy-5-isopropyl-2-methoxy-3,4a-dihydroxy-4-methyl-6-(prop-1-en-2-yl)-octahydronaphthalen-2-one: A naphthalenone derivative with hydroxyl and isoprenyl substituents, this compound’s decalin system contrasts with the fused cyclopropane-indeno framework of the target molecule, likely resulting in distinct stereochemical interactions .

Functional Group Analogues

  • (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid : This phenanthrene-carboxylic acid shares hydroxyl and methyl groups but lacks lactone functionality. Its carboxylic acid group may confer different solubility and ionic interactions compared to the lactone’s ester linkage .

Data Table: Structural and Functional Comparison

Compound Name (CAS/Key Features) Core Structure Functional Groups Stereochemistry Potential Applications Reference
Target Compound (T83554491572-18-0) Cyclopropane-fused indeno-furan 4-OH, 3/6b-CH3, 5-CH2 4R,4aS,5aS,6aR,6bS,7aR Under investigation (Sesquiterpene lactone activities)
5-Cyclopropoxy-6-formylpicolinamide Pyridine-cyclopropane Cyclopropoxy, formyl Not specified Catalytic or medicinal chemistry
(4aR,10aS)-5,6-Dihydroxy-...carboxylic acid (3650-09-7) Octahydrophenanthrene 5,6-diOH, 4a-COOH 4aR,10aS Anti-inflammatory (hypothesized)
6-Chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenylcoumarin Coumarin Halogenated benzyl, Cl Planar aromatic Antimicrobial/anticancer (analogue-based)

Research Findings and Gaps

  • Structural Insights : The target compound’s methylene and hydroxyl groups may enhance reactivity toward nucleophiles, a feature observed in other sesquiterpene lactones .
  • Biological Activity : Analogues like coumarin derivatives (e.g., ) show substituent-dependent bioactivity, suggesting that the target’s methylene group could modulate target selectivity .
  • Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced techniques like X-ray crystallography (e.g., SHELX programs referenced in ) for structural validation .

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